molecular formula C18H11BrClF3N4O2S2 B2828353 3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-92-9

3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Katalognummer B2828353
CAS-Nummer: 392298-92-9
Molekulargewicht: 551.78
InChI-Schlüssel: VENXOTCTTSPHCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H11BrClF3N4O2S2 and its molecular weight is 551.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors for Antitumor Applications

Research has demonstrated the effectiveness of halogenated sulfonamides, including compounds with structural similarities to the chemical , as inhibitors of carbonic anhydrase IX (CA IX). This enzyme is associated with tumor growth and metastasis. The inhibition of CA IX by these compounds suggests potential applications as antitumor agents. The detailed study of various inhibitors, including those with aromatic and heterocyclic compounds, highlights the opportunity to design more potent and selective CA IX inhibitors for cancer therapy (Ilies et al., 2003).

Catalyst for Organic Synthesis

Compounds with bromo, chloro, and sulfonamide functionalities have been utilized as catalysts in organic synthesis. For instance, N-bromo sulfonamide reagents have been employed in facilitating the synthesis of complex organic compounds through condensation reactions. This includes the creation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating the utility of such compounds in enhancing reaction efficiency and yields in organic chemistry (Khazaei et al., 2014).

Photosensitizers for Photodynamic Therapy

The modification of benzamides and related compounds to include sulfonamide and halogen groups has led to the development of novel photosensitizers with high singlet oxygen quantum yields. These compounds are significant for their applications in photodynamic therapy (PDT), particularly for the treatment of cancer. The specific structural modifications contribute to the compounds' effectiveness in generating reactive oxygen species necessary for PDT, highlighting their potential in medical applications (Pişkin et al., 2020).

Antimicrobial and Antitubercular Agents

Several novel derivatives containing the thiadiazole ring, akin to the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents. Additionally, specific derivatives have been investigated for their antitubercular activity, offering promising leads for the development of new treatments for tuberculosis (Kumara et al., 2015).

Anticancer Activity

The incorporation of sulfonamide and halogen groups into benzamide derivatives has led to the synthesis of compounds with significant anticancer activity. These compounds have been evaluated against various human cancer cell lines, showing potential as anticancer agents. The structural elements of these compounds, including the thiadiazole ring and sulfonamide functionalities, play a crucial role in their biological activity, underscoring their importance in the development of new cancer therapies (Tiwari et al., 2017).

Eigenschaften

IUPAC Name

3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClF3N4O2S2/c19-11-3-1-2-9(6-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)4-5-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENXOTCTTSPHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.